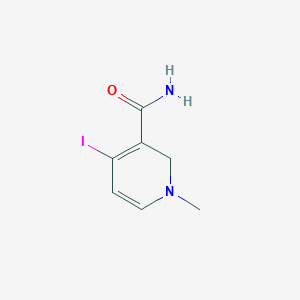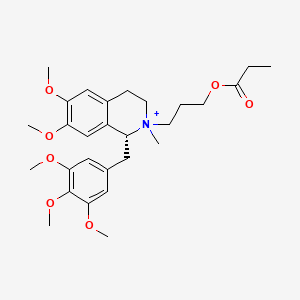
(3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid is a boronic acid derivative characterized by its unique chemical structure, which includes a boronic acid group, a methoxy group, and a diethylsulfamoyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, phenylboronic acid, undergoes a series of reactions to introduce the diethylsulfamoyl and methoxy groups.
Substitution Reactions: The phenyl ring is subjected to substitution reactions to attach the diethylsulfamoyl group at the 3-position and the methoxy group at the 5-position.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boronic acid derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Borates: Resulting from further oxidation of boronic esters.
Substituted Derivatives: Various substituted phenyl derivatives can be obtained through electrophilic substitution.
Applications De Recherche Scientifique
(3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound can be employed in the study of enzyme inhibitors and as a probe in biological assays.
Industry: The compound is used in the production of advanced materials and in various industrial processes.
Mécanisme D'action
The mechanism by which (3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are critical for enzyme activity. This interaction can modulate enzyme function and influence biological processes.
Comparaison Avec Des Composés Similaires
(3-(N,N-Diethylsulfamoyl)-5-methoxyphenyl)boronic acid is unique due to its specific structural features. Similar compounds include:
3-(N,N-Dimethylsulfamoyl)phenylboronic acid: Similar structure but with a dimethylsulfamoyl group instead of diethylsulfamoyl.
4-Methylphenylboronic acid: Similar boronic acid group but with a methyl group instead of methoxy and sulfamoyl groups.
Propriétés
IUPAC Name |
[3-(diethylsulfamoyl)-5-methoxyphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)11-7-9(12(14)15)6-10(8-11)18-3/h6-8,14-15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQBMEARIURRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)S(=O)(=O)N(CC)CC)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![trisodium;[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate](/img/structure/B8065906.png)





![sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B8065943.png)
![octanoic acid [(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B8065957.png)
![3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8065971.png)




![2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8066024.png)
